2-Methyl-3-hexanol
Overview
Description
2-Methyl-3-hexanol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a hexane chain, with a methyl group attached to the second carbon. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Scientific Research Applications
2-Methyl-3-hexanol has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-3-hexanol is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of this compound are likely to be biological molecules that can form hydrogen bonds with the hydroxyl group .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds between the hydroxyl group of the compound and its targets . The polar character of the O-H bond in this compound allows it to interact with other polar molecules, including those in biological systems .
Biochemical Pathways
These could include reactions with strong bases, such as sodium hydride and sodium amide .
Pharmacokinetics
Like other alcohols, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream .
Result of Action
The molecular and cellular effects of this compound’s action are likely to depend on its specific targets and the nature of its interactions with these targets. Given its ability to form hydrogen bonds, it may disrupt or facilitate various biological processes depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility may increase at higher temperatures, potentially affecting its concentration and thus its efficacy . Moreover, safety data suggests that dust formation should be avoided and adequate ventilation ensured when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-hexanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable carbonyl compound.
Reduction of Ketones: Another method involves the reduction of 2-methyl-3-hexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
2-Methyl-3-hexanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Methyl-3-hexanone.
Reduction: 2-Methylhexane.
Substitution: 2-Methyl-3-chlorohexane or 2-Methyl-3-bromohexane.
Comparison with Similar Compounds
2-Methyl-3-hexanol can be compared with other similar compounds such as:
3-Hexanol: Similar structure but without the methyl group on the second carbon.
2-Methyl-2-hexanol: The hydroxyl group is attached to the second carbon instead of the third.
2-Methyl-3-pentanol: Shorter carbon chain with similar functional groups.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its position of the hydroxyl and methyl groups makes it particularly useful in certain chemical reactions and industrial applications .
Properties
IUPAC Name |
2-methylhexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUUTLDBCWYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862295 | |
Record name | 2-Methylhexan-3-ol | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [Acros Organics MSDS] | |
Record name | 2-Methyl-3-hexanol | |
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CAS No. |
617-29-8 | |
Record name | 2-Methyl-3-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-3-hexanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617298 | |
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Record name | 2-METHYL-3-HEXANOL | |
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Record name | 2-Methylhexan-3-ol | |
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Record name | 2-methylhexan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYL-3-HEXANOL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-3-hexanol influence the electrochemical behavior of 2-mercaptobenzothiazole sodium (2-MBT)?
A: Cyclic voltammetry studies reveal that this compound exhibits an adsorption effect on the anodic oxidation of 2-MBT in alkaline solutions []. This interaction alters the adsorption behavior of 2-MBT anions on the electrode surface. Specifically, the presence of this compound leads to the disappearance of the adsorption peak of 2-MBT at certain scan rates and causes a bifurcation of the pre-wave peaks. This suggests that this compound competes with 2-MBT for adsorption sites on the electrode, influencing the overall electrochemical reaction [].
Q2: What is the role of this compound in the formation of di-(2-benzothiazolyl)disulfide?
A: Research suggests that this compound plays a crucial role in facilitating the formation and easy separation of di-(2-benzothiazolyl)disulfide during the anodic oxidation of 2-MBT []. The proposed mechanism involves the adsorption of both this compound and 2-MBT anions onto the electrode surface. This adsorbed layer of alcohol is believed to provide a favorable environment for the dimerization of 2-MBT radicals, leading to the formation of di-(2-benzothiazolyl)disulfide, which is easily released from the electrode surface [].
Q3: How does the molecular structure of this compound impact its physicochemical properties and behavior in mixtures?
A: The specific molecular architecture of this compound, particularly the position of the hydroxyl group on the carbon chain, significantly influences its hydrogen-bonding capabilities [, ]. Dielectric studies comparing this compound with isomers like 2-methyl-2-hexanol and structurally similar alcohols like 2-ethyl-1-butanol and 2-ethyl-1-hexanol show that these structural variations affect both the Debye and structural relaxation processes []. This highlights the importance of molecular architecture in defining the physicochemical properties and behavior of this compound in mixtures.
Q4: Does the enantiomeric purity of this compound play a role in its inclusion within cholamide compounds?
A: Yes, research indicates that the enantioselectivity of this compound inclusion within cholamide compounds is significantly influenced by the direction of layer formation within the cholamide structure []. This directional preference is attributed to the presence of the methyl group on the third carbon of this compound, highlighting the impact of chirality on the interaction between these molecules [].
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